molecular formula C14H20N2O B1488613 (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine CAS No. 2097973-78-7

(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Cat. No.: B1488613
CAS No.: 2097973-78-7
M. Wt: 232.32 g/mol
InChI Key: WRWGKEYPQRLGJR-UHFFFAOYSA-N
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Description

“(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine” is a derivative of Dibenzo[b,f][1,4]oxazepine (DBO). DBO derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .


Synthesis Analysis

Several synthetic protocols have been developed to construct DBO and its derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . These methods serve as a guide to chemists in developing DBO derivatives of pharmacological interest .


Molecular Structure Analysis

The molecular structure of DBO derivatives is characterized by a tricyclic system with a central seven-membered heterocyclic ring . Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine . Among these, the DBO ring system is of particular interest .


Chemical Reactions Analysis

The synthesis of DBO derivatives involves several chemical reactions. For instance, substituted 2-chlorobenzaldehydes are allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven . Another protocol involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .


Physical and Chemical Properties Analysis

The physical and chemical properties of DBO derivatives can vary depending on the specific compound. For instance, the molecular weight of Dibenzo[b,f][1,4]oxazepine is 195.2167 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Tetrahydro-1,3-oxazepines : A study by Skvorcova et al. (2015) describes the efficient synthesis of tetrahydro-1,3-oxazepines, showcasing the regioselective intramolecular amination of cyclopropylmethyl cation, which is closely related to the core structure of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine (Skvorcova, Grigorjeva, & Jirgensons, 2015).

  • X-ray Diffraction and DFT Studies of Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine hybrids and analyzed them using X-ray crystallography and DFT studies. This research contributes to understanding the molecular structure and properties of similar compounds (Almansour et al., 2016).

  • Synthesis of 1,3-Oxazepine Compounds : Abood (2010) conducted a study on the synthesis of new 1,3-oxazepine derivatives from new Schiff bases. The research provides insights into the synthesis process and potential applications of oxazepine derivatives, which are structurally related to the compound (Abood, 2010).

Biological and Pharmacological Research

  • Antimicrobial and Antioxidant Studies of Lignan Conjugates : Raghavendra et al. (2016) explored the antimicrobial and antioxidant activities of synthesized compounds including tetrahydrobenzo[b]thiophene derivatives, providing a basis for evaluating the biological activities of structurally similar compounds (Raghavendra et al., 2016).

  • Antibacterial Activity of Benzoxazepin-Thiones : Ağirbaş et al. (2011) synthesized a series of benzoxazepin-thiones and assessed their in vitro antimicrobial activity. This research indicates the potential of related compounds in the field of antibacterial agents (Ağirbaş, Kemal, & Budak, 2011).

Novel Scaffolds and Chemical Transformations

  • Long-Range Diastereoselectivity in an Ugi Reaction : Banfi et al. (2013) described the synthesis of tetrahydrobenzoxazepines via an Ugi reaction, demonstrating the potential for creating drug-like compounds. This methodology might be applicable to the synthesis of this compound (Banfi et al., 2013).

  • Ring Enlargement in Carbohydrate-Derived Oxazines : Al-Harrasi et al. (2010) investigated the ring enlargement of carbohydrate-derived oxazines to form oxazepine derivatives. Their findings could be relevant for understanding the synthesis pathways of related compounds (Al-Harrasi, Fischer, Zimmer, & Reissig, 2010).

Future Directions

DBO derivatives are of growing pharmaceutical interest due to their wide range of pharmacological activities . Future research will likely focus on developing new synthetic protocols to construct DBO derivatives, exploring their pharmacological properties, and elucidating their mechanisms of action. This will aid in the development of new drugs with potential therapeutic applications.

Properties

IUPAC Name

[4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-8-12-3-4-14-13(7-12)10-16(5-6-17-14)9-11-1-2-11/h3-4,7,11H,1-2,5-6,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWGKEYPQRLGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCOC3=C(C2)C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 2
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 3
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 4
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 5
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 6
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

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